molecular formula C35H42N4O7S B2896578 Fmoc-alpha-ME-L-arg(pbf)-OH CAS No. 154445-77-9; 2124196-74-1

Fmoc-alpha-ME-L-arg(pbf)-OH

Cat. No.: B2896578
CAS No.: 154445-77-9; 2124196-74-1
M. Wt: 662.8
InChI Key: LGZOZEWWSDOJFL-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-ME-L-arg(pbf)-OH is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-ME-L-arg(pbf)-OH typically involves the protection of the amino and guanidino groups of L-arginine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the coupling of the protected arginine with other amino acids or peptides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-ME-L-arg(pbf)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the Pbf group.

    Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Chemistry

Fmoc-alpha-ME-L-arg(pbf)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.

Biology

In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

Peptides synthesized from this compound are explored for their potential therapeutic applications, including as drugs for various diseases.

Industry

In the pharmaceutical industry, this compound is used to produce peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-alpha-ME-L-arg(pbf)-OH depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-arg(pbf)-OH
  • Fmoc-D-arg(pbf)-OH
  • Fmoc-alpha-ME-D-arg(pbf)-OH

Uniqueness

Fmoc-alpha-ME-L-arg(pbf)-OH is unique due to its specific stereochemistry and protective groups, which make it particularly useful in peptide synthesis. Its ability to form stable peptide bonds and its compatibility with various deprotection and coupling reagents make it a preferred choice in many research and industrial applications.

Properties

CAS No.

154445-77-9; 2124196-74-1

Molecular Formula

C35H42N4O7S

Molecular Weight

662.8

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1

InChI Key

LGZOZEWWSDOJFL-DHUJRADRSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

solubility

not available

Origin of Product

United States

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